molecular formula C11H11N B11920788 4,6-Dimethylisoquinoline CAS No. 102878-55-7

4,6-Dimethylisoquinoline

Cat. No.: B11920788
CAS No.: 102878-55-7
M. Wt: 157.21 g/mol
InChI Key: AZYXYVVXCUXMKX-UHFFFAOYSA-N
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Description

4,6-Dimethylisoquinoline (CAS: 102878-55-7) is an isoquinoline derivative with methyl substituents at positions 4 and 6 of the aromatic ring. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol . The compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with methyl groups enhancing its hydrophobicity compared to unsubstituted isoquinoline.

Properties

CAS No.

102878-55-7

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4,6-dimethylisoquinoline

InChI

InChI=1S/C11H11N/c1-8-3-4-10-7-12-6-9(2)11(10)5-8/h3-7H,1-2H3

InChI Key

AZYXYVVXCUXMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=NC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .

Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or copper. This method provides high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high efficiency and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinolines.

Scientific Research Applications

4,6-Dimethylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethylisoquinoline involves its interaction with various molecular targets. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development . Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the properties of isoquinoline derivatives. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4,6-Dimethylisoquinoline Methyl at C4, C6 C₁₁H₁₁N 157.21 Hydrophobic; potential ligand for receptors
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione Methyl at C4, ketone groups C₁₂H₁₂NO₂ 202.23 Alpha 2B receptor antagonist; antiplatelet activity
6,7-Dimethoxy-4-hydroxyquinoline Methoxy at C6, C7; hydroxyl at C4 C₁₁H₁₁NO₃ 205.21 Chelation properties; potential antimicrobial use
3,4-Dihydro-6,7-dimethoxyisoquinoline Methoxy at C6, C7; dihydro structure C₁₁H₁₃NO₂ 193.23 Intermediate in alkaloid synthesis

Key Observations :

  • Electronic Effects: Methyl groups in this compound act as electron-donating groups, increasing electron density at the aromatic ring, whereas methoxy groups in 6,7-dimethoxy derivatives provide stronger resonance effects .
  • Bioactivity: 4,4-Dimethylisoquinoline-1,3-dione derivatives exhibit potent alpha 2B receptor antagonism (IC₅₀ = 20–27 μM for platelet aggregation inhibition), attributed to interactions with Phe6.52 and the allosteric binding pocket . In contrast, this compound lacks direct biological data but shares structural motifs with receptor-binding scaffolds.
  • Synthetic Accessibility: this compound is commercially available , while 4,4-dimethylisoquinoline-1,3-dione derivatives require multi-step synthesis involving alkylation and piperazine coupling .

Pharmacological and Chemical Reactivity

  • 4,4-Dimethylisoquinoline-1,3-dione Derivatives: Modifications to the phenylpiperazine moiety (e.g., meta-substituted phenyl or pyrimidine rings) enhance selectivity for alpha 2B receptors over alpha 1 subtypes. For example, compound 8 (pyrimidinylpiperazine derivative) showed retained antagonism with reduced off-target binding .
  • 6,7-Dimethoxy Derivatives: These compounds, such as 6,7-dimethoxy-4-hydroxyquinoline, exhibit metal-chelating properties due to the hydroxyl and methoxy groups, making them relevant in catalysis or antioxidant research .
  • This compound: Its lack of polar functional groups limits solubility in aqueous media but may improve blood-brain barrier penetration in drug design.

Biological Activity

4,6-Dimethylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antiproliferative effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine-like ring. The methyl groups at positions 4 and 6 influence its biological activity and solubility.

Antiproliferative Activity

Recent studies have demonstrated that this compound derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, one study evaluated several isoquinoline derivatives for their ability to inhibit the proliferation of multiple myeloma cells (NCI-H929) and reported an IC50 value of 2.25 µM for the most active compound, which is structurally related to this compound .

Table 1: Antiproliferative Activity of Isoquinoline Derivatives

CompoundCell LineIC50 (µM)
This compound derivativeNCI-H9292.25
LenalidomideNCI-H9291.12
Other derivativesVarious>50

The mechanism underlying the antiproliferative effects of this compound involves the modulation of key cellular pathways. It has been shown to induce apoptosis in cancer cells through the degradation of transcription factors IKZF1 and IKZF3 via the CRBN pathway. This process is similar to that observed with established drugs like lenalidomide .

Receptor Interactions

This compound has also been investigated for its interaction with various receptors. Notably, it has been identified as a potential antagonist for the alpha-2B adrenergic receptor (α2B-AR). In a study assessing its antiplatelet activity, a derivative exhibited IC50 values of 26.9 µM and 20.5 µM against collagen and ADP/adrenaline-induced platelet aggregation, respectively .

Table 2: Receptor Interaction Data

ReceptorCompoundActivity TypeIC50 (µM)
Alpha-2B AdrenergicThis compound derivativeAntagonist26.9
20.5

Case Studies

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer properties of this compound derivatives was conducted using flow cytometry to analyze apoptosis induction in NCI-H929 cells. The results indicated that treatment with these compounds led to significant increases in early and late apoptosis rates .

Case Study 2: Antiplatelet Effects

Another study focused on the antiplatelet effects of a specific derivative of this compound. The compound's ability to inhibit platelet aggregation suggests potential therapeutic applications in cardiovascular diseases where platelet activation plays a critical role .

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